N-Methyl Substitution Eliminates Hydrogen Bond Donor Capacity: Computed Physicochemical Differentiation vs. Unsubstituted Parent
The defining structural feature of 3-methyl-1,3-oxazinane-2-thione is the N-methyl group at position 3, which replaces the N-H proton found in the unsubstituted parent 1,3-oxazinane-2-thione (CAS 17374-18-4). This substitution reduces the computed hydrogen bond donor (HBD) count from 1 (parent) to 0 (3-methyl derivative), while maintaining the hydrogen bond acceptor (HBA) count at 2 in both compounds [1]. A zero HBD count is a key determinant for crossing lipid bilayers via passive diffusion and is a recognized parameter in CNS drug design; compounds with HBD = 0 typically exhibit higher intrinsic membrane permeability than their N-H-bearing counterparts [2]. This difference is directly quantifiable from the molecular structures and is not assay-dependent, making it a robust procurement-relevant differentiator.
| Evidence Dimension | Hydrogen Bond Donor Count (computed from molecular structure) |
|---|---|
| Target Compound Data | HBD = 0; HBA = 2; rotatable bonds = 0; monoisotopic mass = 131.04049 Da; molecular formula = C5H9NOS |
| Comparator Or Baseline | 1,3-Oxazinane-2-thione (parent, CAS 17374-18-4): HBD = 1; HBA = 2; rotatable bonds = 0; monoisotopic mass = 117.02483 Da; molecular formula = C4H7NOS |
| Quantified Difference | ΔHBD = -1 (elimination of the sole hydrogen bond donor); ΔMW = +14.01566 Da (consistent with replacement of H by CH3) |
| Conditions | Computed from chemical structure; no experimental assay required |
Why This Matters
The elimination of the sole H-bond donor differentiates this compound from the parent scaffold for applications requiring enhanced membrane permeability or reduced aqueous solubility, making it the appropriate choice for cell-based assays or lipophilic formulations where the parent compound may underperform.
- [1] NIST Chemistry WebBook. Tetrahydro-1,3-oxazine-2-thione (CAS 17374-18-4). NIST Standard Reference Database 69. https://webbook.nist.gov/cgi/inchi/InChI=1S/C4H7NOS/c7-4-5-2-1-3-6-4/h1-3H2,(H,5,7) View Source
- [2] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience. 2010;1(6):435-449. doi:10.1021/cn100008c. View Source
